![molecular formula C21H25NO11 B2355913 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid CAS No. 1094829-32-9](/img/structure/B2355913.png)

2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

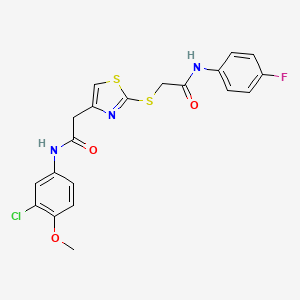

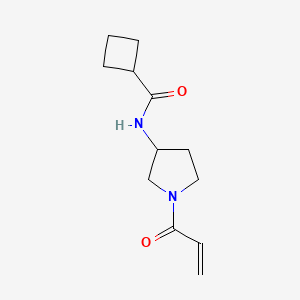

“2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid”, also known as ‘ADAOC’, is an organic compound with functional groups. This compound is related to other compounds that serve as substrates for galactosyl transferase , a pivotal element in the aetiology of multifarious pathologies, including cancer .

Synthesis Analysis

The synthesis of this compound and related compounds involves sophisticated chemical reagents in peptide synthesis . These reagents introduce considerable complexity in developing therapeutic peptides, which characteristically treat cancer and infectious diseases .Physical And Chemical Properties Analysis

The molecular weight of ADAOC is 467.427. Other physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antibacterial Properties

One notable application of derivatives of 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid is in the development of antimicrobial and antibacterial agents. These compounds have been found to exhibit significant activity against a range of bacteria, including Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) (Lin et al., 1995), Gram-negative bacteria, and mycobacteria (Krátký, Vinšová, & Stolaříková, 2017). These compounds have shown potential in addressing challenges posed by antibiotic resistance.

Anticoccidial Activity

Compounds structurally related to 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid have been studied for their anticoccidial activity. The derivatives, particularly those containing alkoxy, alkylthio, and alkylamino groups, demonstrated promising activity in this area (Rogers et al., 1964).

Anticonvulsant Activities

These compounds have also been explored for their potential as anticonvulsants. Research indicates that certain derivatives exhibit significant protective effects against seizures, rivaling the efficacy of standard anticonvulsant drugs (Kohn et al., 1993).

Germination Inhibitory Properties

Another application is in the field of agriculture, where these derivatives have been found to inhibit the germination of seeds. This property is particularly observed in certain concentrations and is relevant for the development of herbicidal agents (Oh et al., 2002).

Antioxidant Activity

Some derivatives of 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid have been evaluated for their antioxidant activities. These studies indicate significant potential in combating oxidative stress-related conditions (Chkirate et al., 2019).

Antitumor Activity

Additionally, these compounds have been investigated for their antitumor properties. Some studies have shown that certain derivatives exhibit in vitro antitumor effects against various cancer cell lines (Yun-jun, 2011).

Synthesis of Novel Compounds

The structure of 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid derivatives is crucial in the synthesis of various novel compounds with potential applications in medicinal chemistry and drug development (El‐Faham et al., 2013).

Anti-inflammatory Agents

These compounds are also being researched for their anti-inflammatory properties, showing promise in both in vitro and in vivo models of inflammation (Nikalje, Hirani, & Nawle, 2015).

Wirkmechanismus

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar structures

Mode of Action

Based on its structure, it may interact with its targets through hydrogen bonding or hydrophobic interactions, leading to changes in the target’s function .

Biochemical Pathways

Given its structure, it may be involved in pathways related to carbohydrate metabolism or protein modification . The downstream effects of these potential interactions are currently unknown and require further investigation.

Pharmacokinetics

Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Based on its potential targets and pathways, it may influence cellular processes such as signal transduction, gene expression, or metabolic regulation

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For example, extreme pH or temperature conditions may affect the compound’s structure and function. The presence of other molecules may either facilitate or inhibit its interactions with its targets.

Zukünftige Richtungen

The future directions for ADAOC and related compounds seem to be in the area of therapeutic peptide development . These compounds introduce complexity in developing therapeutic peptides, which are used to treat diseases like cancer and infectious diseases . This suggests that ADAOC and related compounds could pave the way for diverse research opportunities in glycosylation disorders and hold promise in discovering new leads for disease intervention .

Eigenschaften

IUPAC Name |

2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO11/c1-10(23)22-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-21(17)32-15-8-6-5-7-14(15)20(27)28/h5-8,16-19,21H,9H2,1-4H3,(H,22,23)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHNVIHLNZLULL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2355832.png)

![(3-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2355838.png)

![Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate](/img/structure/B2355844.png)

![2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2355848.png)

![(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2355849.png)

![N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2355850.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2355852.png)